molecular formula C2H4CuO5 B166876 Copper(II) formate hydrate CAS No. 133386-04-6

Copper(II) formate hydrate

Cat. No.: B166876
CAS No.: 133386-04-6
M. Wt: 171.6 g/mol
InChI Key: NOHDJXFJXJZYGO-UHFFFAOYSA-L
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Description

Copper(II) formate hydrate, also known as cupric formate hydrate, is a chemical compound with the formula (HCO2)2Cu · xH2O. It is a blue crystalline solid that is highly soluble in water and slightly soluble in alcohol. This compound is often used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Copper(II) formate hydrate primarily targets alkaline surfaces . These surfaces transform formaldehyde directly into formate, which is a key process in the action of this compound . The compound also interacts with Cu(II) ions , forming a two-dimensional distorted triangular-lattice magnetic network .

Mode of Action

This compound forms a unique layered structure held by interlayer weak axial Cu-O formate bonds and O-H water ⋯O formate hydrogen bonds . The Cu(II) ions are connected by anti-anti formates via short basal Cu-O bonds . This structure remains unchanged until dehydration occurs, which produces the layered anhydrous β-Cu(HCOO)2 .

Biochemical Pathways

It’s known that the compound plays a role in the formation of formates on alkaline surfaces, such as in glass-induced metal corrosion (gim) or calcium carbonate degradation .

Pharmacokinetics

It’s known that the compound can be prepared by hydrolysis of formate ions in concentrated aqueous solutions of copper formate . This suggests that the compound may have some solubility in water, which could impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of a two-dimensional distorted triangular-lattice magnetic network of Cu(II) ions . This network exhibits a global spin-canted antiferromagnetism with the Néel temperature of 32.1 K .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s action is often related to alkaline surfaces, which can transform formaldehyde directly into formate . Additionally, the compound’s structure remains unchanged until dehydration occurs, suggesting that the presence of water can influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) formate hydrate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of the hydrated form of copper(II) formate.

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) carbonate with formic acid. The reaction is carried out in aqueous solution, and the product is then crystallized and dried to obtain the hydrated form. The reaction can be represented as follows:

CuCO3+2HCOOHCu(HCOO)2+H2O+CO2\text{CuCO}_3 + 2\text{HCOOH} \rightarrow \text{Cu(HCOO)}_2 + \text{H}_2\text{O} + \text{CO}_2 CuCO3​+2HCOOH→Cu(HCOO)2​+H2​O+CO2​

Chemical Reactions Analysis

Types of Reactions: Copper(II) formate hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form copper(II) oxide and carbon dioxide.

    Reduction: It can be reduced to copper(I) formate or elemental copper under specific conditions.

    Substitution: It can participate in substitution reactions where the formate group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves heating in the presence of oxygen or an oxidizing agent.

    Reduction: Often requires a reducing agent such as hydrogen gas or a metal like zinc.

    Substitution: Involves the use of various ligands and appropriate solvents.

Major Products Formed:

    Oxidation: Copper(II) oxide and carbon dioxide.

    Reduction: Copper(I) formate or elemental copper.

    Substitution: Various copper complexes depending on the ligands used.

Scientific Research Applications

Copper(II) formate hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other copper compounds and as a catalyst in organic reactions.

    Biology: Employed in studies involving copper’s role in biological systems and its interaction with biomolecules.

    Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.

    Industry: Utilized in the production of copper-based catalysts, as an antibacterial agent in the treatment of cellulose, and in solar energy applications.

Comparison with Similar Compounds

Copper(II) formate hydrate can be compared with other metal formates such as:

  • Sodium formate (Na(HCOO))
  • Potassium formate (K(HCOO))
  • Calcium formate (Ca(HCOO)2)

Uniqueness: this compound is unique due to its specific redox properties and its ability to form stable complexes with various ligands. Unlike sodium and potassium formates, which are primarily used as de-icing agents and in the leather industry, this compound has significant applications in catalysis and antimicrobial treatments.

Properties

IUPAC Name

copper;diformate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHDJXFJXJZYGO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4CuO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Copper(II) formate hydrate
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Copper(II) formate hydrate
Reactant of Route 3
Copper(II) formate hydrate

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